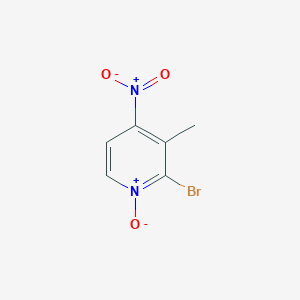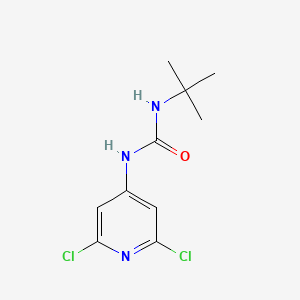
N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea
Vue d'ensemble
Description
N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea (DCMU) is a herbicide that is widely used in scientific research to study the photosynthetic processes in plants. DCMU is a potent inhibitor of photosystem II (PSII) in plants, which is responsible for the light-dependent reactions of photosynthesis.
Applications De Recherche Scientifique
Organic Synthesis Applications
Urea derivatives play a crucial role in organic synthesis, serving as intermediates for various chemical transformations. For instance, lithiation of pyridine derivatives, including those related to urea compounds, can lead to regioselective synthesis of substituted derivatives, highlighting their utility in constructing complex organic molecules with high yields (Smith et al., 2013).
Pharmacological Studies
Urea derivatives have been explored for their pharmacological properties, including their role as free radical scavengers. Studies on compounds such as 1-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-3-(3-pyridylmethyl)urea hydrochloride indicate their potential in reducing myocardial infarct size, suggesting a protective effect against heart damage caused by oxidative stress (Yamashita et al., 2000).
Supramolecular Chemistry
Urea derivatives are significant in the development of supramolecular structures due to their hydrogen bonding capabilities. Research on ureidocalix[5]arene receptors, for instance, demonstrates their efficacy as abiotic receptors for amino acids and biogenic amines, facilitated by hydrogen bonding and molecular recognition (Ballistreri et al., 2003).
Plant Biology
In the field of plant biology, urea derivatives such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have been identified to exhibit cytokinin-like activity, influencing cell division and differentiation. This activity is crucial for in vitro plant morphogenesis, indicating the potential agricultural applications of urea derivatives in enhancing plant growth and development (Ricci & Bertoletti, 2009).
Material Science
Urea derivatives also find applications in material science, such as in the development of ion-exchange resins and rigid foams with good thermal stability. Pyrolysis of poly(tert-butyl N-vinylcarbamate) showcases the transformation into products containing cyclic urea units, demonstrating the utility of urea derivatives in creating materials with specific physical properties (Schulz & Harwood, 1974).
Propriétés
IUPAC Name |
1-tert-butyl-3-(2,6-dichloropyridin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c1-10(2,3)15-9(16)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTISXLCFXPEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381910 | |
| Record name | N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea | |
CAS RN |
680213-57-4 | |
| Record name | N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



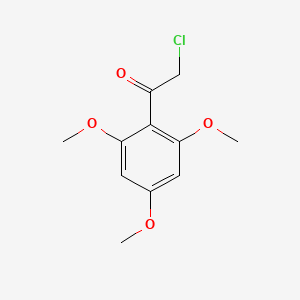
![4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1620906.png)
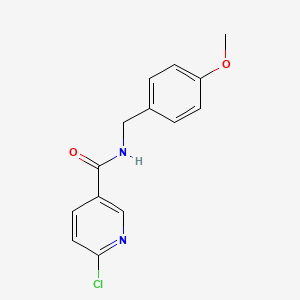
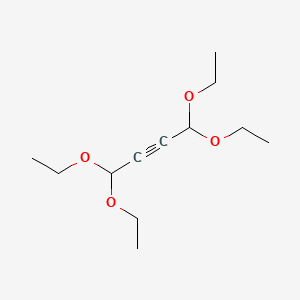
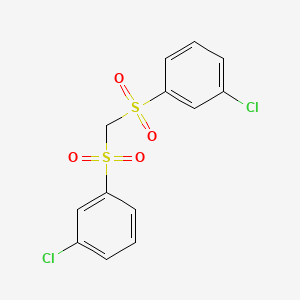
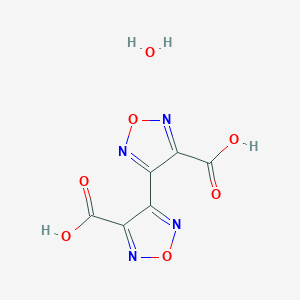
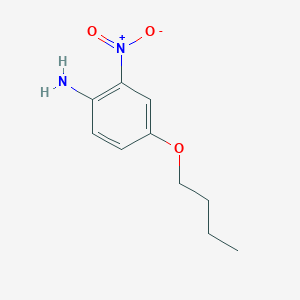
![pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1620918.png)
![1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine](/img/structure/B1620919.png)
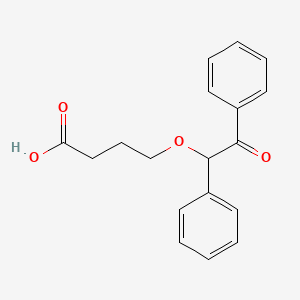
![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)
![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)
![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)
